molecular formula C17H13N5O3 B155844 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester CAS No. 138525-71-0

5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester

Cat. No. B155844
M. Wt: 335.32 g/mol
InChI Key: RUTAYAFBXACDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and cyclic nucleotide phosphodiesterase. This inhibition results in an increase in the levels of cyclic nucleotides, which play important roles in various physiological processes, including cell proliferation and apoptosis.

Biochemical And Physiological Effects

5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to an increase in the levels of cyclic nucleotides. This increase in cyclic nucleotide levels can have various physiological effects, including the regulation of cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in scientific research. One future direction is to investigate its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Another future direction is to study its effects on different cell types and in different physiological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has shown promising results in various scientific studies. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for researchers studying enzyme kinetics. Further research is needed to fully understand its mechanism of action and its potential applications in scientific research.

Synthesis Methods

The synthesis of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester involves a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 5(6)-phthalazinone-2-carboxylic acid. The second step involves the reaction of 5(6)-phthalazinone-2-carboxylic acid with methyl isocyanate in the presence of a catalyst. This reaction results in the formation of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester.

Scientific Research Applications

5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has shown potential applications in scientific research. It has been used in various studies to investigate the mechanism of action of different drugs and to study the physiological and biochemical effects of different compounds. This compound has been shown to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. It has also been used to study the effects of different compounds on cell proliferation and apoptosis.

properties

CAS RN

138525-71-0

Product Name

5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

methyl N-[6-(4-oxo-3H-phthalazin-1-yl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C17H13N5O3/c1-25-17(24)20-16-18-12-7-6-9(8-13(12)19-16)14-10-4-2-3-5-11(10)15(23)22-21-14/h2-8H,1H3,(H,22,23)(H2,18,19,20,24)

InChI Key

RUTAYAFBXACDGP-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43

Other CAS RN

138525-71-0

synonyms

5(6)-1(2H)-phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester
5-PBIC

Origin of Product

United States

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